![molecular formula C6H9ClN4O B13327459 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B13327459.png)
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features an amino group at the 3-position and a chloro group at the 4-position of the pyrazole ring, along with a propanamide side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanamide derivative. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under microwave irradiation to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different amino or hydroxyl derivatives .
Scientific Research Applications
Scientific Research Applications
The primary application of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide lies in its role as a building block for synthesizing more complex molecules with potential therapeutic activity .
Selective Androgen Receptor Degraders (SARDs) and Pan-Antagonists:
- This compound is used in the synthesis of novel aryl pyrazol-1-yl-propanamides, which act as SARDs and pan-antagonists . These compounds have demonstrated broad-scope androgen receptor (AR) antagonism .
- SARDs based on the pyrazol-1-yl-propanamide scaffold have shown in vitro inhibitory potency in LBD binding, transcriptional inhibition, AR degradation, and antiproliferative assays . They have also exhibited greater in vivo efficacy compared to approved AR antagonists in Hershberger assays and various AR-dependent castration-resistant prostate cancer (CRPC) xenografts .
- The introduction of a pyrazole moiety in the nonsteroidal antiandrogens' general pharmacophore allows for developing new small molecules with unique SARD and pan-antagonist activities .
Anticancer Agents:
- Due to the relation between pyrazoles and pyrimidine derivatives, the compound could be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are evaluated for their in vitro anti-proliferative activity against breast cancer and hepatocellular carcinoma .
Structure-Activity Relationship (SAR) Studies
SAR studies involving pyrazol-1-yl-propanamides have provided insights into the structural modifications that enhance their activity .
- Electron-withdrawing groups (EWGs) at the 4-position of the pyrazole ring contribute favorably to AR inhibitory potency and SARD activity . Examples include 4-F, 4-CF3, and 4-CN substitutions .
- 3-substituted EWGs generally exhibit slightly lower SARD activity compared to 4-substituted EWGs .
Data Table
While a comprehensive data table is not available from the provided search results, the following information can be extracted regarding the activity of related pyrazol-1-yl-propanamides :
Compound | AR FL Efficacy | AR SV Efficacy |
---|---|---|
10 (4-F) | 100% | 100% |
16g (4-CF3) | 80% | 100% |
16i (4-CN) | 90% | 100% |
16b (3-F) | 82% | 73% |
16h (3-CF3) | 67% | 54% |
16p (3-(4-fluorophenyl)) | 54% | 81% |
16o (4-(4-fluorophenyl)) | 72% | 0% |
AR FL = Androgen Receptor Full Length; AR SV = Androgen Receptor Splice Variant
Case Studies
The provided documents do not include detailed case studies. However, the research indicates that pyrazol-1-yl-propanamides have been tested in preclinical models, including AR-dependent CRPC xenografts, demonstrating promising in vivo efficacy compared to approved AR antagonists .
Mechanism of Action
The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Another pyrazole derivative with similar structural features.
3-(4-methyl-1H-pyrazol-1-yl)propanamine: A related compound with a methyl group instead of a chloro group.
Uniqueness
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a chloro group on the pyrazole ring allows for diverse chemical modifications and potential biological activities .
Biological Activity
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide, also known by its CAS number 1340241-39-5, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Structural Characteristics
The molecular formula of this compound is C6H8ClN3O, with a molecular weight of approximately 189.60 g/mol. The compound features a pyrazole ring substituted with an amino group and a chlorine atom, enhancing its reactivity and biological activity. The structure can be represented using the SMILES notation: CC(C(=O)N)n1cc(Cl)c(N)n1
.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino and chloro groups on the pyrazole ring can engage in various biochemical interactions, leading to significant pharmacological effects. These interactions make it a candidate for therapeutic applications targeting inflammatory diseases and cancer .
Biological Activities
Research indicates that compounds containing pyrazole rings, including this compound, exhibit a range of biological activities:
- Anti-inflammatory : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Anticancer : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
- Enzyme inhibition : It may act as an enzyme inhibitor, impacting metabolic pathways crucial for disease progression .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of pyrazole derivatives, highlighting the efficacy of this compound:
Table 1: Summary of Biological Activity Studies
These studies illustrate the compound's promising role in cancer therapy and its potential as an anti-inflammatory agent.
Pharmacological Evaluation
The pharmacological characterization of this compound indicates that it could serve as a lead compound for drug development. Its unique structural features allow for modifications that could enhance its efficacy and selectivity against specific biological targets .
Table 2: Structure-Activity Relationship (SAR)
Compound Name | Structural Features | Activity |
---|---|---|
3-(3-amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide | Pyrazole ring with amino and chloro substitutions | Anti-inflammatory properties |
2-(3-amino-4-chloro-1H-pyrazol-1-YL)-propanamide | Similar structure; potential enzyme inhibitor | Antimicrobial activity |
Properties
Molecular Formula |
C6H9ClN4O |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-(3-amino-4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10) |
InChI Key |
HTGQBFIMMZCBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.